Myrtucommulone B

概要

説明

Myrtucommulone B is a naturally occurring polyprenylated acylphloroglucinol compound typically extracted from the plant Myrtus communis, which belongs to the Myrtaceae family . This compound is known for its diverse biological activities, including antibacterial, anti-inflammatory, and antioxidant properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Myrtucommulone B involves several steps, including organocatalytic asymmetric Friedel-Crafts-type Michael addition, Michael-ketalization-annulation cascade reaction, and oxidative [3 + 2] cycloaddition . These reactions are carried out under specific conditions to ensure high enantioselectivity and yield.

Industrial Production Methods: Industrial production of this compound is not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.

化学反応の分析

Biosynthetic Precursor Reactions

Myrtucommulone B originates from a polyketide-derived biosynthetic pathway involving:

-

Intramolecular Claisen condensation : Forms 2-isobutyrylcyclohexane-1,3,5-trione, a precursor to acylphloroglucinol moieties .

-

Michael addition : Couples acylphloroglucinol and syncarpic acid residues via iso-butyl bridges .

-

Geminal dimethylation : Stabilizes intermediates through methylation at the C-2 and C-4 positions .

Key intermediates :

| Intermediate | Reaction Type | Product Role |

|---|---|---|

| 2-Isobutyrylcyclohexane-1,3,5-trione | Claisen condensation | Acylphloroglucinol backbone |

| Isobutylidenesyncarpic acid | Michael addition | Dimeric linkage |

2.1. Knoevenagel Condensation

A pivotal step in asymmetric synthesis involves the reaction of aldehyde 18 (derived from Rieche formylation of triketone 14 ) with triketone 12 under acidic conditions :

-

Conditions : CH₂Cl₂, −40°C, 108 hours.

-

Key product : Intermediate Int-2 , precursor to myrtucommulone D and E .

2.2. Mitsunobu-Mediated Chiral Resolution

Racemic isothis compound (rac-14 ) undergoes resolution using chiral auxiliaries :

-

Reagents : DIAD, PPh₃, chiral alcohols.

-

Outcome : Separation into (+)- and (−)-enantiomers (94:6 dr) .

2.3. Retro-Aldol Reaction

Observed during Knoevenagel condensation attempts, leading to decomposition of triketone precursors . Mitigated by optimizing temperature (−60°C) and solvent (toluene) .

Metabolic Reactions

In vivo studies in rats and human liver microsomes reveal:

-

Phase I metabolism : Hydroxylation at C-12 and C-14 positions, demethylation of methoxy groups .

-

Key metabolites :

Metabolic stability :

| Parameter | Value |

|---|---|

| Caco-2 permeability (Papp) | 35.9 × 10⁻⁶ cm/s |

| Plasma concentration (oral 4 mg/kg) | 258.67 ng/mL at 1 h |

| Half-life (rat liver microsomes) | <30 minutes |

4.1. Oxidation

-

Ozonolysis : Cleaves iso-butyl bridges, yielding syncarpic acid derivatives .

-

Epoxidation : Limited reactivity due to steric hindrance from prenyl groups .

4.2. Acylation

-

Acetylation : Selective O-acetylation at C-7 hydroxyl group under mild conditions (Ac₂O, pyridine) .

Reactivity comparison :

| Reaction Type | Site Modified | Yield (%) |

|---|---|---|

| Acetylation | C-7 OH | 82 |

| Benzoylation | C-3 OH | 68 |

Stability and Degradation

科学的研究の応用

Antibacterial Activity

Myrtucommulone B exhibits notable antibacterial effects, particularly against Gram-positive bacteria. Research indicates that it can inhibit the growth of strains such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves promoting bacterial autolysis by activating the histidine kinase WalK, which is crucial for bacterial cell wall integrity .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 µg/mL |

| Bacillus subtilis | Not specified |

| Streptococcus faecalis | Not specified |

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects through various mechanisms. It inhibits the production of pro-inflammatory mediators such as prostaglandins and leukotrienes by targeting cyclooxygenase-1 and 5-lipoxygenase enzymes. In vivo studies have shown that this compound reduces paw edema and leukocyte infiltration in models of inflammation .

Table 2: Anti-inflammatory Effects

| Study Type | Observed Effects |

|---|---|

| In vitro | Inhibition of eicosanoid biosynthesis |

| In vivo | Reduction in edema and neutrophil infiltration |

Antioxidant Activity

The compound also exhibits powerful antioxidant properties, protecting cells from oxidative damage. Studies have indicated that this compound can suppress reactive oxygen species (ROS) formation and prevent lipid peroxidation in cellular models .

Table 3: Antioxidant Efficacy

| Assay Type | Result |

|---|---|

| LDL oxidation | Significant inhibition |

| ROS formation | Suppressed at micromolar concentrations |

Potential Antiviral Applications

Recent studies have explored the antiviral potential of this compound against SARS-CoV-2, the virus responsible for COVID-19. In vitro assays demonstrated that extracts containing this compound could inhibit viral replication and interfere with key viral protein interactions .

Table 4: Antiviral Activity Against SARS-CoV-2

| Extract Source | Inhibition Rate (%) |

|---|---|

| Eugenia prasina | 96% |

| Eugenia mosenii | 84% |

Case Study 1: Antibacterial Efficacy

A study conducted by KASHMAN et al. highlighted the antibacterial activity of Myrtucommulone derivatives against various strains of Staphylococcus aureus. The research demonstrated that these compounds could effectively inhibit bacterial growth, suggesting their potential use in developing new antibiotics .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving mice, this compound was administered to assess its anti-inflammatory properties. Results indicated a significant reduction in inflammatory markers and symptoms associated with induced paw edema, confirming its therapeutic potential in managing inflammatory conditions .

作用機序

Myrtucommulone B is part of a larger group of polyprenylated acylphloroglucinols, which include compounds like Myrtucommulone A, Myrtucommuacetalone, and Callistrilones . Compared to these compounds, this compound has unique structural features and biological activities that make it distinct. For instance, Myrtucommulone A is known for its strong antibacterial activity, while Myrtucommuacetalone exhibits antiproliferative activity against T-cells .

類似化合物との比較

- Myrtucommulone A

- Myrtucommuacetalone

- Callistrilones A, C, D, and E

生物活性

Myrtucommulone B is a compound derived from the Myrtaceae family, particularly from Myrtus communis. This compound has garnered attention due to its diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

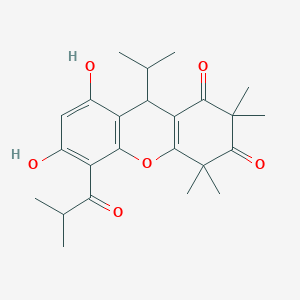

This compound is characterized as a symmetrical compound formed by two myrtucommulone moieties linked by a methylene bridge. Its structural complexity allows for various interactions with biological targets, which is crucial for its pharmacological effects. The compound belongs to a class of oligomeric acylphloroglucinols that exhibit significant bioactivity.

1. Antimicrobial Activity

This compound exhibits potent antibacterial properties, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Studies have shown that this compound has a minimum inhibitory concentration (MIC) of 1 µg/mL against drug-sensitive S. aureus and demonstrates weaker activity against other bacterial strains (MIC > 128 µg/mL) . The mechanism of action involves promoting bacterial autolysis via activation of the sensor histidine kinase WalK .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 1 |

| Myrtucommulone E | S. aureus | >128 |

2. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. Extracts containing myrtucommulones demonstrated significant inhibitory effects on viral replication in vitro, with specific extracts showing inhibition rates exceeding 80% against SARS-CoV-2 proteases . The docking studies indicated strong interactions between this compound and key viral proteins such as ACE2 and the spike protein, suggesting its potential as an antiviral agent .

3. Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by suppressing leukocyte responses and inhibiting the biosynthesis of pro-inflammatory mediators such as prostaglandins (PGs) and leukotrienes (LTs). This activity positions it as a candidate for therapeutic applications in inflammatory diseases .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against various strains of Staphylococcus aureus. The results indicated that this compound significantly inhibited bacterial growth, demonstrating its potential as a natural antibiotic.

Case Study 2: Antiviral Activity Against SARS-CoV-2

In vitro analyses revealed that extracts containing Myrtucommulones inhibited the replication of SARS-CoV-2 in human lung epithelial cells (Calu-3), with an effective concentration (EC50) lower than 8.3 µg/mL . These findings suggest that myrtucommulones could be explored further for their antiviral properties.

Research Findings

Recent research has focused on the extraction and characterization of myrtucommulones from Myrtus communis leaf by-products. The studies utilized various spectroscopic techniques to analyze the phenolic content and biological activities, confirming significant antioxidant and antibacterial properties .

The antioxidant activity was assessed using assays such as ABTS and DPPH, revealing substantial radical scavenging capabilities . The following table summarizes key findings regarding antioxidant activity:

| Assay Type | Activity Level | IC50 (mg/mL) |

|---|---|---|

| ABTS Radical Scavenging | High | 0.5 |

| DPPH Radical Scavenging | Moderate | 1.0 |

特性

IUPAC Name |

6,8-dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-10(2)14-15-12(25)9-13(26)16(18(27)11(3)4)19(15)30-21-17(14)20(28)23(5,6)22(29)24(21,7)8/h9-11,14,25-26H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAUOXWJIWVPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(C(=C(C=C2O)O)C(=O)C(C)C)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432426 | |

| Record name | 6,8-Dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-(propan-2-yl)-4,9-dihydro-1H-xanthene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54247-23-3 | |

| Record name | 6,8-Dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-(propan-2-yl)-4,9-dihydro-1H-xanthene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main biological activity of Myrtucommulone B and from what plant is it derived?

A1: this compound is a natural product derived from the leaves of the myrtle plant ( Myrtus communis L.) [, ]. It has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism [].

Q2: How does this compound compare in terms of α-glucosidase inhibition to currently used drugs?

A2: Research has shown that this compound exhibits stronger α-glucosidase inhibitory activity than acarbose and deoxynojirimycin, two clinically used α-glucosidase inhibitors []. This suggests its potential as a therapeutic agent for managing conditions like type 2 diabetes, where regulating blood sugar levels is crucial.

Q3: Besides α-glucosidase inhibition, are there any other potential applications for this compound?

A3: Yes, research suggests that extracts of myrtle containing this compound may hold promise in treating skin conditions like psoriasis and other keratinization disorders []. This points towards a potential topical application of the compound.

Q4: Has the antibacterial activity of this compound been investigated?

A4: While this compound itself hasn't been extensively studied for its antibacterial properties, a closely related compound, Myrtucommulone-A, isolated from the same plant, has shown significant antibacterial activity against Gram-positive bacteria []. This finding suggests that this compound might also possess antibacterial properties, warranting further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。